molecular formula C10H12ClNO4S B13368761 N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine

N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine

Cat. No.: B13368761
M. Wt: 277.73 g/mol
InChI Key: IGYRWLHIJXTCQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-beta-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with amino acid residues in proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine is unique due to its specific combination of a sulfonyl group and a beta-alanine moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]propanoic acid

InChI

InChI=1S/C10H12ClNO4S/c1-12(7-6-10(13)14)17(15,16)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

IGYRWLHIJXTCQE-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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